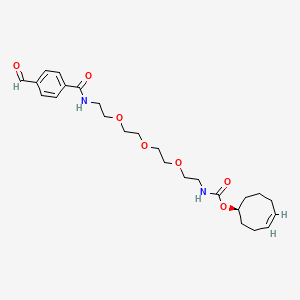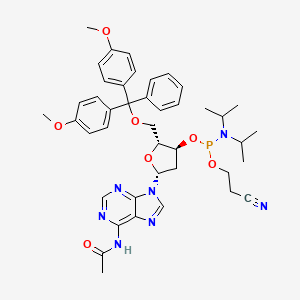
Ac-dA Phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-dA Phosphoramidite is a chemical compound used in the synthesis of oligonucleotides, which are short sequences of nucleotides. These oligonucleotides are essential in various molecular biology techniques, including next-generation sequencing, genetic testing, and synthetic biology. The compound is a derivative of deoxyadenosine, modified to include an acetyl group and a phosphoramidite moiety, which facilitates its incorporation into oligonucleotide chains during chemical synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Ac-dA Phosphoramidite typically involves the protection of the deoxyadenosine’s hydroxyl groups, followed by the introduction of the acetyl group. The phosphoramidite moiety is then added using phosphorodiamidite chemistry. The process includes the following steps:
Protection of Hydroxyl Groups: The 5’-hydroxyl group of deoxyadenosine is protected using a dimethoxytrityl (DMT) group.
Acetylation: The 3’-hydroxyl group is acetylated using acetic anhydride in the presence of a base.
Phosphoramidite Formation: The protected nucleoside is treated with phosphorodiamidite in the presence of a weak acid to form the phosphoramidite.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. Automated synthesizers are often used to streamline the process, ensuring high yields and purity. The use of anhydrous solvents and controlled reaction conditions is crucial to prevent hydrolysis and other side reactions .
Analyse Des Réactions Chimiques
Types of Reactions: Ac-dA Phosphoramidite primarily undergoes substitution reactions during oligonucleotide synthesis. The key reaction is the phosphoramidite coupling reaction, where the phosphoramidite group reacts with the 5’-hydroxyl group of the growing oligonucleotide chain in the presence of an activator.
Common Reagents and Conditions:
Activator: 5-Ethylthio-1H-tetrazole (ETT) or similar compounds are used to activate the phosphoramidite group.
Oxidizer: Iodine in tetrahydrofuran (THF) is used to oxidize the phosphite triester to a phosphate triester.
Capping Reagent: Acetic anhydride is used to cap unreacted hydroxyl groups, preventing side reactions.
Major Products: The primary product of these reactions is the oligonucleotide chain, extended by one nucleotide with each cycle. The final product is a fully synthesized oligonucleotide with a specific sequence .
Applications De Recherche Scientifique
Ac-dA Phosphoramidite is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
DNA and RNA Synthesis: It is used to synthesize custom oligonucleotides for research and diagnostic purposes.
Genetic Testing: Synthetic oligonucleotides are used as probes and primers in genetic testing and sequencing.
Therapeutic Applications: Modified oligonucleotides, synthesized using this compound, are used in antisense therapies and RNA interference (RNAi) techniques.
Synthetic Biology: It is used to create synthetic genes and genetic circuits for various biotechnological applications.
Mécanisme D'action
The mechanism of action of Ac-dA Phosphoramidite involves its incorporation into oligonucleotide chains during chemical synthesis. The phosphoramidite group reacts with the 5’-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester intermediate. This intermediate is then oxidized to a stable phosphate triester, completing the nucleotide addition. The acetyl group provides stability and prevents unwanted side reactions during synthesis .
Comparaison Avec Des Composés Similaires
Ac-dC Phosphoramidite: Similar to Ac-dA Phosphoramidite but derived from deoxycytidine.
DMF-dG Phosphoramidite: Derived from deoxyguanosine with a dimethylformamidine group.
T Phosphoramidite: Derived from thymidine.
Uniqueness: this compound is unique due to its specific modification with an acetyl group and its derivation from deoxyadenosine. This modification provides distinct properties, such as enhanced stability and reactivity, making it particularly useful in certain oligonucleotide synthesis applications .
Propriétés
Formule moléculaire |
C42H50N7O7P |
|---|---|
Poids moléculaire |
795.9 g/mol |
Nom IUPAC |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]acetamide |
InChI |
InChI=1S/C42H50N7O7P/c1-28(2)49(29(3)4)57(54-23-11-22-43)56-36-24-38(48-27-46-39-40(47-30(5)50)44-26-45-41(39)48)55-37(36)25-53-42(31-12-9-8-10-13-31,32-14-18-34(51-6)19-15-32)33-16-20-35(52-7)21-17-33/h8-10,12-21,26-29,36-38H,11,23-25H2,1-7H3,(H,44,45,47,50)/t36-,37+,38+,57?/m0/s1 |
Clé InChI |
DMHOKHJJIFMQTO-CLOUSOCSSA-N |
SMILES isomérique |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


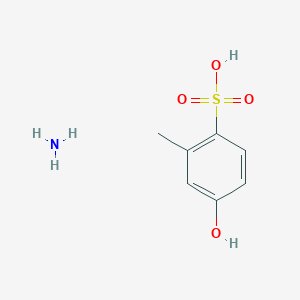
![2-[9-Oxo-9-(3-pentyloctoxy)nonyl]dodecyl 1-methylpiperidine-4-carboxylate](/img/structure/B11931633.png)
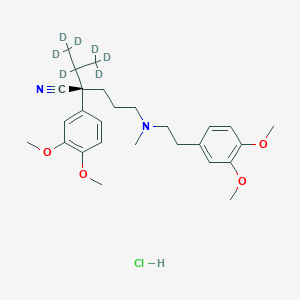
![1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea](/img/structure/B11931648.png)
![(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]pentanoic acid](/img/structure/B11931653.png)

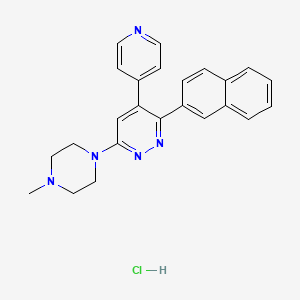
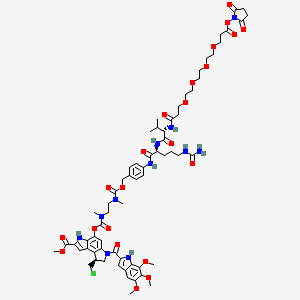

![1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B11931686.png)
![(7R)-1-[(4-fluorophenyl)methyl]-N-[3-[(1R)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11931696.png)
![2-Amino-1-[4-(2,5-difluorophenyl)-2-phenyl-2,5-dihydropyrrol-1-yl]-3-methylbutan-1-one](/img/structure/B11931706.png)

